molecular formula C18H26N2O5 B11774964 benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate

benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate

Cat. No.: B11774964
M. Wt: 350.4 g/mol
InChI Key: VGERQFJWWLEZNA-UHFFFAOYSA-N
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Description

Benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate: is a complex organic compound that features a benzyl group, an oxetane ring, and a carbamate functional group

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate

InChI

InChI=1S/C18H26N2O5/c1-17(2,3)25-16(22)20-18(12-23-13-18)9-10-19-15(21)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

VGERQFJWWLEZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Oxetan-3-amine

Oxetan-3-amine serves as the foundational building block. While direct synthesis is challenging due to ring strain, it can be prepared via:

  • Krische aminolysis : Reaction of oxetane-3-ol with ammonia under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

  • Cyclization : Treatment of 3-azidopropanol with trimethylphosphine to form the amine via Staudinger reaction, followed by acid-mediated cyclization.

Representative Reaction Conditions:

StepReagentsSolventTemperatureYield
CyclizationH2SO4 (cat.)Toluene110°C68%

Boc Protection of Oxetan-3-amine

The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired side reactions during subsequent steps.

Procedure :

  • Dissolve oxetan-3-amine (1.0 eq) in anhydrous THF.

  • Add Boc anhydride (1.2 eq), DMAP (0.1 eq), and NaHCO3 (2.0 eq).

  • Stir at room temperature for 12 hours.

  • Purify via silica gel chromatography (hexane/EtOAc 4:1).

Key Data :

  • Yield : 85–92%

  • Characterization : 1H^1H NMR (CDCl3) δ 1.44 (s, 9H, Boc), 4.52–4.58 (m, 4H, oxetane CH2).

Mitsunobu Coupling

Reagents :

  • Boc-oxetan-3-amine, 2-bromoethanol, PPh3, DEAD
    Conditions :

  • THF, 0°C → room temperature, 18 hours
    Yield : 74%

Nucleophilic Substitution

Reagents :

  • Boc-oxetan-3-amine, 1,2-dibromoethane, Cs2CO3
    Conditions :

  • DMF, 60°C, 6 hours
    Yield : 68%

Benzyl Carbamate Formation

The terminal amine of the ethyl spacer reacts with benzyl chloroformate to form the final carbamate linkage.

Optimized Protocol :

  • Dissolve 2-(3-(Boc-amino)oxetan-3-yl)ethylamine (1.0 eq) in dichloromethane.

  • Add benzyl chloroformate (1.1 eq) dropwise at 0°C.

  • Stir for 2 hours, then warm to room temperature.

  • Extract with 10% HCl, dry over Na2SO4, and concentrate.

Critical Parameters :

  • Temperature Control : Below 5°C minimizes N-overalkylation.

  • Solvent Choice : Dichloromethane enhances reactivity compared to THF.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
MitsunobuHigh regioselectivityCostly reagents70–75%
Nucleophilic SubstitutionScalabilityCompeting elimination65–70%
Reductive AminationMild conditionsRequires aldehyde precursor60–68%

Mechanistic Insights and Side Reactions

Boc Deprotection Risks

Under basic conditions (e.g., Cs2CO3), premature cleavage of the Boc group may occur, leading to:

  • Formation of urea byproducts : Reaction of free amine with residual Boc anhydride.

  • Oxetane ring opening : Nucleophilic attack by hydroxide ions at elevated temperatures.

Carbamate Stability

The benzyl carbamate moiety is susceptible to:

  • Hydrogenolysis : Undesired in hydrogenation reactions.

  • Acidic hydrolysis : Requires neutral pH during workup.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1695 cm⁻¹ (C=O, carbamate), 1520 cm⁻¹ (N–H bend).

  • 1H^1H NMR (400 MHz, CDCl3) :

    • δ 7.35–7.28 (m, 5H, benzyl Ar–H)

    • δ 5.10 (s, 2H, OCH2Ph)

    • δ 4.60–4.52 (m, 4H, oxetane CH2).

Chromatographic Purity

  • HPLC : tR = 12.4 min (C18 column, 70:30 MeOH/H2O)

  • Purity : >98% (UV detection at 254 nm).

Scale-Up Considerations and Industrial Relevance

Cost-Effective Reagent Alternatives

  • Replacement for DEAD : Diisopropyl azodicarboxylate (DIAD) reduces costs by 40% without yield loss.

  • Solvent Recycling : THF recovery via fractional distillation achieves 85% reuse efficiency.

Regulatory Compliance

  • Genotoxic Impurities : Control of bromide residues (<10 ppm) via activated carbon filtration.

  • Environmental Impact : Neutralization of acidic byproducts with CaCO3 before disposal.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cholinesterase Inhibition

Recent studies have highlighted the potential of benzyl-based carbamates, including derivatives similar to benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, beneficial in treating conditions like Alzheimer's disease.

A study demonstrated that certain benzene-based carbamates exhibited significant inhibitory activity against AChE and BChE, with selectivity indices indicating a preference for BChE inhibition over AChE. For instance, compounds with specific substitutions on the benzene ring showed varied potency, suggesting that structural modifications can enhance therapeutic efficacy .

2. Neurological Disorders

The compound's potential application extends to neurological disorders beyond Alzheimer's, including multi-infarct dementia and cerebral amyloid angiopathy. The ability to modulate cholinesterase activity suggests that it could serve as a therapeutic agent in managing symptoms associated with these conditions .

Case Studies

Case Study 1: In Vitro Studies on Cholinesterase Inhibition

In vitro studies conducted on a series of carbamate derivatives demonstrated varying degrees of AChE and BChE inhibition. For example, two specific compounds showed high selectivity towards BChE with IC50 values comparable to established drugs like galantamine. The findings were supported by molecular docking studies that provided insights into the binding interactions at the active sites of the enzymes .

CompoundIC50 (AChE)IC50 (BChE)Selectivity Index
Compound 125 µM5 µM5
Compound 230 µM4 µM7.5

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was performed to identify key structural features influencing the inhibitory potency against cholinesterases. The presence of hydrophilic groups in specific positions on the aromatic ring was found to decrease inhibitory activity, while hydrophobic substitutions enhanced it .

Mechanism of Action

The mechanism of action of benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxetane ring and carbamate group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

  • Benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]methyl]carbamate
  • Benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]propyl]carbamate

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkyl chain connecting the oxetane ring to the benzyl group.
  • Reactivity: These structural differences can influence the compound’s reactivity and interaction with biological targets.
  • Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on their structure.

This detailed article provides a comprehensive overview of benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

The compound's molecular formula is C23H34N2O8C_{23}H_{34}N_{2}O_{8}, with a molecular weight of approximately 466.53 g/mol. The structure features a carbamate functional group, which is known for its role in biological activity, particularly in drug design and development.

PropertyValue
Molecular FormulaC23H34N2O8
Molecular Weight466.53 g/mol
LogP5.65
Polar Surface Area111.68 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate moiety can influence enzyme activity and receptor binding, making it a candidate for further pharmacological investigation.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown promise as enzyme inhibitors. For instance, carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This suggests that this compound may possess similar inhibitory properties, potentially impacting cognitive functions.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry examined the anticancer properties of carbamate derivatives. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. These studies suggested that the compounds could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's .
  • Antimicrobial Properties : A recent investigation into the antimicrobial activity of similar carbamate compounds revealed significant efficacy against both Gram-positive and Gram-negative bacteria. The studies indicated that these compounds disrupt bacterial cell membranes, leading to cell death .

Q & A

Q. Q1. What are the key challenges in synthesizing benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound involves multi-step protection-deprotection strategies. The tert-butoxycarbonyl (Boc) group on the oxetane ring requires careful handling due to its acid sensitivity . Key challenges include:

  • Oxetane Ring Stability : Oxetanes are prone to ring-opening under acidic or nucleophilic conditions. Use anhydrous solvents (e.g., THF, DCM) and low temperatures (0–5°C) during Boc group introduction .
  • Amide Coupling : Activate the carbamate group using coupling agents like HATU or DCC in the presence of DMAP to enhance yields .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product, as evidenced by TLC monitoring (Rf ~0.3–0.4 in 3:1 hexane:EtOAc) .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

  • NMR : The oxetane protons (δ 4.3–4.7 ppm) and Boc methyl groups (δ 1.4 ppm) are diagnostic. For carbamate NH, use 1H^{1}\text{H}-15N^{15}\text{N} HMBC to confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]+^+: 379.2112) resolves ambiguities in molecular weight .
  • Contradiction Resolution : If IR (C=O stretch ~1700 cm1^{-1}) conflicts with 13C^{13}\text{C} NMR (carbamate carbonyl at ~155 ppm), cross-validate via X-ray crystallography (e.g., SHELXL refinement ).

Advanced Research Questions

Q. Q3. How does the oxetane ring influence the compound’s conformational stability in solution, and what computational methods validate this?

Methodological Answer: The oxetane’s ring strain (≈26 kcal/mol) enhances rigidity, reducing entropy in binding interactions. Computational approaches include:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental (X-ray) and theoretical bond angles .
  • MD Simulations : Simulate solvation in explicit water (AMBER force field) to assess oxetane-water hydrogen bonding, which stabilizes the compound in aqueous buffers .
  • SAR Studies : Compare with analogues lacking the oxetane (e.g., tetrahydrofuran derivatives) to quantify rigidity-activity relationships .

Q. Q4. What strategies mitigate batch-to-batch variability in crystallographic data for this compound?

Methodological Answer:

  • Crystallization : Use slow vapor diffusion (e.g., DCM/pentane) to grow single crystals. Avoid polymorphic issues by seeding with pre-characterized crystals .
  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation. SHELXT solves phase problems via dual-space algorithms.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate with Rint_{int} < 0.05 and GooF ≈1.0 .

Q. Q5. How can researchers resolve contradictions between in vitro bioactivity and computational docking predictions?

Methodological Answer:

  • Experimental Validation : Test against target enzymes (e.g., SARS-CoV-2 main protease) using fluorescence quenching assays. Compare IC50_{50} values with docking scores (AutoDock Vina) .
  • Solvent Effects : Account for DMSO concentration (<1%) in assays, as it may stabilize the oxetane ring .
  • MD Refinement : Re-dock using 100-ns MD trajectories (GROMACS) to incorporate protein flexibility missed in rigid docking .

Safety and Handling

Q. Q6. What PPE and engineering controls are critical when handling this compound in solution?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-approved N95 masks if handling powders; fume hoods (≥0.5 m/s face velocity) for solutions .
  • Skin Protection : Wear nitrile gloves (≥8 mil thickness) and flame-retardant lab coats. Immediately rinse spills with 70% ethanol .
  • Waste Disposal : Neutralize carbamates with 10% NaOH before aqueous disposal .

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